![molecular formula C11H20BrNO2 B2665119 Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate CAS No. 2227802-97-1](/img/structure/B2665119.png)
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate
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Description
Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) presented a cascade of reactions leading to the synthesis of pipecolic acid derivatives, highlighting the role of the vinylfluoro group as an acetonyl cation equivalent. This methodology allows for the stereoselective synthesis of complex molecules, including (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, demonstrating the synthetic versatility of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate derivatives (Purkayastha et al., 2010).
Chiral Auxiliary and Dipeptide Synthesis
Studer, Hintermann, and Seebach (1995) explored the synthesis and applications of a new chiral auxiliary, showcasing its utility in the preparation of enantiomerically pure compounds and as a chiral building block in dipeptide synthesis. This work emphasizes the importance of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate in facilitating stereoselective reactions, a crucial aspect of medicinal chemistry and drug development (Studer et al., 1995).
NMR Tag for High-Molecular-Weight Systems
Chen et al. (2015) introduced O-tert-Butyltyrosine (Tby) as an NMR tag, utilizing the tert-butyl group for enhanced detection in NMR spectroscopy. This application is particularly useful for studying high-molecular-weight systems and for measuring submicromolar ligand binding affinities, showcasing the broader utility of tert-butyl derivatives in biochemical research (Chen et al., 2015).
Mild and Efficient One-Pot Curtius Rearrangement
Lebel and Leogane (2005) reported a mild and efficient one-pot method for the preparation of tert-butyl carbamates via a Curtius rearrangement. This method highlights the use of tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate as a precursor in the synthesis of protected amines, underscoring its significance in the development of novel synthetic protocols (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBDOEZHYOWSKY-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate |
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